molecular formula C4H12N2 B2573701 (1-Aminopropan-2-yl)(methyl)amine CAS No. 6089-40-3

(1-Aminopropan-2-yl)(methyl)amine

Cat. No.: B2573701
CAS No.: 6089-40-3
M. Wt: 88.154
InChI Key: GINJNNGWMNSBIG-UHFFFAOYSA-N
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Description

(1-Aminopropan-2-yl)(methyl)amine is a chemical compound with the molecular formula C4H12N2

Scientific Research Applications

(1-Aminopropan-2-yl)(methyl)amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Safety and Hazards

“(1-Aminopropan-2-yl)(methyl)amine” is classified as dangerous, with hazard statements H226, H314, and H335 . These indicate that the compound is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

“(1-Aminopropan-2-yl)(methyl)amine” has received increasing interest in recent years due to its various biological and chemical properties. This suggests that it may have potential applications in various fields, although specific future directions are not mentioned in the search results.

Relevant Papers One relevant paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The paper reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Aminopropan-2-yl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with haloalkanes. This method requires a large excess of ammonia to ensure the formation of primary amines. The reaction typically involves the use of alkyl iodides or bromides as the haloalkane source .

Another method involves the reductive amination of ketones or aldehydes with methylamine. This process uses reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of nitriles or imines. This method is efficient and can be scaled up for large-scale production. The reaction conditions typically include high pressure and temperature, along with the use of metal catalysts such as nickel or palladium .

Chemical Reactions Analysis

Types of Reactions

(1-Aminopropan-2-yl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: This compound has a similar structure but contains a hydroxyl group instead of a methyl group.

    N-Methyl-1,2-diaminoethane: This compound has a similar amine functionality but differs in the carbon chain length.

Uniqueness

(1-Aminopropan-2-yl)(methyl)amine is unique due to its specific arrangement of amino and methyl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-N-methylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJNNGWMNSBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6089-40-3
Record name (1-aminopropan-2-yl)(methyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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